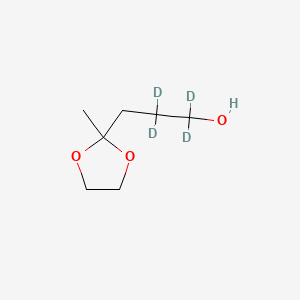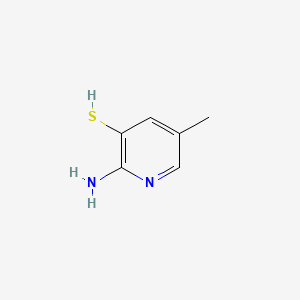
2-Methyl-1,3-dioxolane-2-propanol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-dioxolane-2-propanol-d4 is a stable isotope-labeled compound with the molecular formula C7H10D4O3 and a molecular weight of 150.21 . It is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1,3-dioxolane-2-propanol-d4 involves several steps. One common method includes the reaction of 2-methyl-1,3-dioxolane with deuterated reagents under controlled conditions to introduce deuterium atoms into the molecule . Industrial production methods typically involve the use of high-purity starting materials and precise reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule.
Analyse Chemischer Reaktionen
2-Methyl-1,3-dioxolane-2-propanol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-dioxolane-2-propanol-d4 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical techniques. In chemistry, it is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics . In biology, it is employed in metabolic studies to trace the pathways of biochemical reactions . Additionally, it has applications in medicine, particularly in the development of new drugs and therapeutic agents . In the industry, it is used in the synthesis of complex organic compounds and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-dioxolane-2-propanol-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within cells and tissues . Its stable isotope labeling enables precise tracking of metabolic processes and the identification of key intermediates and products .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-dioxolane-2-propanol-d4 can be compared with other similar compounds such as 2-methyl-1,3-dioxolane, 2-methyltetrahydrofuran, and methylcyclopentane . While these compounds share some structural similarities, this compound is unique due to its stable isotope labeling, which enhances its utility in research applications . The presence of deuterium atoms in its structure provides distinct advantages in analytical techniques, making it a valuable tool for scientists .
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(3-2-4-8)9-5-6-10-7/h8H,2-6H2,1H3/i2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPTYGVWDNDVBS-BYUTVXSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1(OCCO1)C)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)



![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)






